molecular formula C8H22N2Ni-2 B6323807 Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) CAS No. 122905-76-4

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)

Cat. No.: B6323807
CAS No.: 122905-76-4
M. Wt: 204.97 g/mol
InChI Key: YAZPWQVRDILILI-UHFFFAOYSA-N
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Description

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) is an organonickel complex with the chemical formula (C8H22N2Ni). This yellow-brown, air-sensitive compound is a popular precursor to diverse organonickel complexes. It is known for its utility in various chemical reactions and its role as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) is typically prepared from the tetramethylethylenediamine adduct of nickel(II) acetylacetonate by reaction with methyl lithium. The reaction proceeds as follows:

(Me2NCH2CH2NMe2)Ni(acac)2+2MeLi(Me2NCH2CH2NMe2)NiMe2+2Li(acac)\text{(Me}_2\text{NCH}_2\text{CH}_2\text{NMe}_2)\text{Ni(acac)}_2 + 2\text{MeLi} \rightarrow (\text{Me}_2\text{NCH}_2\text{CH}_2\text{NMe}_2)\text{NiMe}_2 + 2\text{Li(acac)} (Me2​NCH2​CH2​NMe2​)Ni(acac)2​+2MeLi→(Me2​NCH2​CH2​NMe2​)NiMe2​+2Li(acac)

where Me = CH3 and acac = acetylacetonate .

Industrial Production Methods: the synthesis typically involves the use of nickel(II) acetylacetonate and methyl lithium under controlled conditions to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action for Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) involves the coordination of the nickel center with the tetramethylethylenediamine ligand. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include the formation of nickel-carbon and nickel-heteroatom bonds, which are crucial in catalytic processes .

Comparison with Similar Compounds

Uniqueness: Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other nickel complexes. Its ability to undergo substitution and elimination reactions makes it a versatile compound in organometallic chemistry .

Properties

IUPAC Name

carbanide;nickel;N,N,N',N'-tetramethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2CH3.Ni/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZPWQVRDILILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CN(C)CCN(C)C.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2Ni-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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